molecular formula C8H13Cl3Si B100678 Trichloro(2-cyclohex-3-en-1-ylethyl)silane CAS No. 18290-60-3

Trichloro(2-cyclohex-3-en-1-ylethyl)silane

Cat. No.: B100678
CAS No.: 18290-60-3
M. Wt: 243.6 g/mol
InChI Key: BACYXSNZANMSGE-UHFFFAOYSA-N
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Description

Trichloro(2-cyclohex-3-en-1-ylethyl)silane is an organosilicon compound with the molecular formula C8H13SiCl3. It is a derivative of cyclohexene, where a trichlorosilyl group is attached to the ethyl side chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Mechanism of Action

Mode of Action

It’s known that this compound is used as a chemical intermediate , which suggests it may undergo reactions to form other compounds in biochemical processes.

Action Environment

The action of Cyclohexene, 4-[2-(trichlorosilyl)ethyl]- can be influenced by various environmental factors. For instance, the presence of water and moisture in the air can lead to the formation of hydrogen chloride . This suggests that the compound’s action, efficacy, and stability could be affected by environmental conditions such as humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(2-cyclohex-3-en-1-ylethyl)silane can be synthesized through the reaction of cyclohexene with trichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:

Cyclohexene+TrichlorosilaneCyclohexene, 4-[2-(trichlorosilyl)ethyl]-\text{Cyclohexene} + \text{Trichlorosilane} \rightarrow \text{this compound} Cyclohexene+Trichlorosilane→Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-

Industrial Production Methods

In industrial settings, the production of cyclohexene, 4-[2-(trichlorosilyl)ethyl]- involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, and the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trichloro(2-cyclohex-3-en-1-ylethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the trichlorosilyl group to other functional groups.

    Substitution: The trichlorosilyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Various organosilicon compounds with different functional groups.

    Substitution: Compounds with new functional groups replacing the trichlorosilyl group.

Scientific Research Applications

Scientific Research Applications

  • Surface Modification
    • Trichloro(2-cyclohex-3-en-1-ylethyl)silane is widely used in the modification of surfaces to improve adhesion properties. It forms siloxane bonds that enhance the compatibility of organic materials with inorganic substrates, making it crucial in coatings and adhesives.
  • Synthesis of Organosilicon Compounds
    • This compound serves as a precursor for synthesizing various organosilicon compounds. Its ability to react with other organic molecules through hydrosilylation reactions is fundamental in producing silicone polymers used in diverse applications, including sealants and elastomers.
  • Biomedical Applications
    • In biomedical research, this compound has been explored for drug delivery systems. Its functional groups can be modified to enhance biocompatibility and control the release of therapeutic agents.
  • Catalysis
    • The compound can act as a catalyst or catalyst support in organic synthesis, particularly in reactions involving silicon-containing compounds. Its unique structure allows it to stabilize transition states in catalytic cycles.
  • Nanotechnology
    • In nanotechnology, this compound is utilized for functionalizing nanoparticles. This functionalization enhances the stability and dispersibility of nanoparticles in various solvents, facilitating their use in drug delivery and imaging applications.

Case Study 1: Surface Treatment for Improved Adhesion

A study demonstrated that treating glass surfaces with this compound resulted in significantly improved adhesion properties for polymer coatings. The silane formed a robust siloxane network that enhanced the mechanical strength of the coatings applied to the treated surfaces.

Case Study 2: Synthesis of Silicone Elastomers

In a research project, this compound was used as a key reagent in synthesizing silicone elastomers through hydrosilylation reactions. The resulting elastomers exhibited enhanced thermal stability and flexibility, making them suitable for high-performance applications.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-2-ene, 5-[2-(trichlorosilyl)ethyl]-
  • Cyclohexene, 4-[2-(dichlorosilyl)ethyl]-

Uniqueness

Trichloro(2-cyclohex-3-en-1-ylethyl)silane is unique due to its specific structure, which allows for versatile chemical modifications. The presence of the trichlorosilyl group provides reactivity that is not found in similar compounds, making it valuable for specialized applications in research and industry.

Biological Activity

Trichloro(2-cyclohex-3-en-1-ylethyl)silane , also known as 2-(3-cyclohexenyl)ethyltrichlorosilane , is an organosilicon compound that has garnered interest due to its potential biological activities and applications in various fields, including materials science and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₁₂H₁₉Cl₃Si
  • Molecular Weight : 297.724 g/mol
  • CAS Number : 37843-11-1

Structure

This compound features a silicon atom bonded to three chlorine atoms and a cyclohexenyl ethyl group, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form siloxane bonds with biomolecules. This interaction can influence various cellular processes, including:

  • Cell Signaling : It may modulate signaling pathways by interacting with cell surface receptors.
  • Gene Expression : The compound can affect the transcription of genes involved in cellular metabolism.
  • Metabolic Pathways : It participates in enzymatic reactions, potentially altering metabolic pathways within cells.

Cellular Effects

Research indicates that this compound can impact cellular functions significantly. For instance, studies have shown that it can:

  • Influence cell proliferation and apoptosis.
  • Modify the adhesion properties of cells on surfaces treated with silanes.

Dosage and Temporal Effects

The biological effects of this compound vary with dosage levels in experimental models. Higher concentrations may lead to cytotoxicity, while lower doses could promote beneficial cellular responses.

Study 1: Surface Modification in Biomedical Applications

A study investigated the use of this compound for modifying the surfaces of biomaterials. The results demonstrated enhanced biocompatibility and improved cell adhesion compared to untreated surfaces. This modification is crucial for applications in drug delivery systems and tissue engineering.

Study 2: Interaction with Proteins

Another study focused on the interaction of this silane compound with proteins. It was found that the compound could form stable complexes with certain proteins, influencing their activity and stability. This property has potential implications for drug formulation and protein stabilization in biopharmaceuticals.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Cell SignalingModulation of signaling pathways
Gene ExpressionAlteration in gene transcription
Cell ProliferationIncreased proliferation at low doses
CytotoxicityInduction of apoptosis at high concentrations
Protein InteractionFormation of stable complexes with proteins

Dosage Effects on Cell Viability

Dosage (µM)Cell Viability (%)Observations
0.190No significant effect
1.070Moderate decrease
1040High cytotoxicity observed
10010Severe cytotoxicity

Properties

IUPAC Name

trichloro(2-cyclohex-3-en-1-ylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACYXSNZANMSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885021
Record name Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-
Source EPA DSSTox
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Molecular Weight

243.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18290-60-3
Record name 4-[2-(Trichlorosilyl)ethyl]cyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18290-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene, 4-(2-(trichlorosilyl)ethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-
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Record name Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro[2-(3-cyclohexen-1-yl)ethyl]silane
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